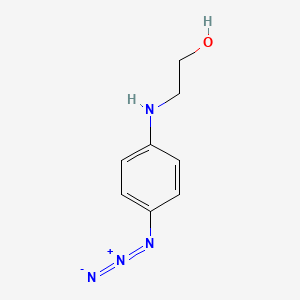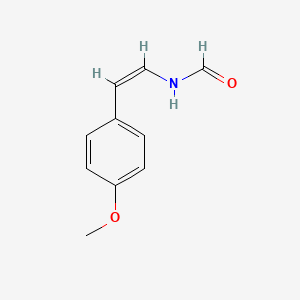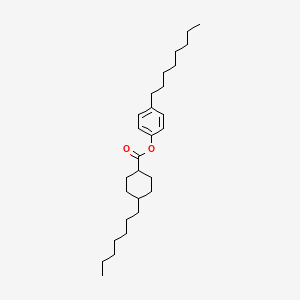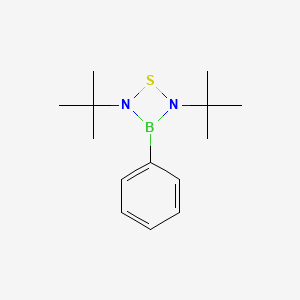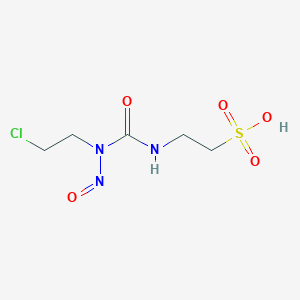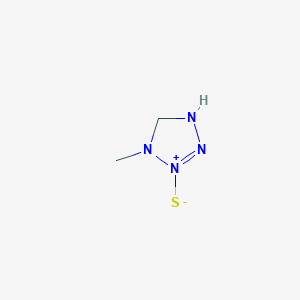
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole is a heterocyclic compound containing a five-membered ring with four nitrogen atoms and one sulfur atom. This compound is part of the tetrazole family, known for their high nitrogen content and stability. Tetrazoles have diverse applications in medicinal chemistry, material science, and coordination chemistry .
Preparation Methods
The synthesis of 1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole can be achieved through various methods. One common synthetic route involves the reaction of methyl isothiocyanate with sodium azide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is conducted at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial production methods often involve the use of heterogeneous catalysts to improve yield and efficiency. Microwave-assisted synthesis and the use of nanoparticles as catalysts are also explored to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium azide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Tetrazole derivatives are explored for their potential as bioisosteres of carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of explosives, photography chemicals, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring’s high nitrogen content allows for strong coordination with metal ions, making it an effective ligand in coordination complexes. In biological systems, the compound can inhibit enzyme activity by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole can be compared with other tetrazole derivatives such as:
1-Phenyl-5-mercapto-1H-tetrazole: Similar in structure but with a phenyl group instead of a methyl group, used in photography and as a corrosion inhibitor.
5-Substituted 1H-tetrazoles: These compounds have various substituents at the 5-position, used in medicinal chemistry as bioisosteres of carboxylic acids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives.
Properties
CAS No. |
114232-53-0 |
|---|---|
Molecular Formula |
C2H6N4S |
Molecular Weight |
118.16 g/mol |
IUPAC Name |
4-methyl-3-sulfido-1,5-dihydrotetrazol-3-ium |
InChI |
InChI=1S/C2H6N4S/c1-5-2-3-4-6(5)7/h3H,2H2,1H3 |
InChI Key |
LCTDHDWDOACPDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNN=[N+]1[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



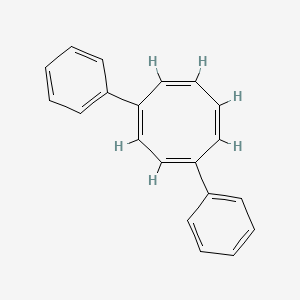
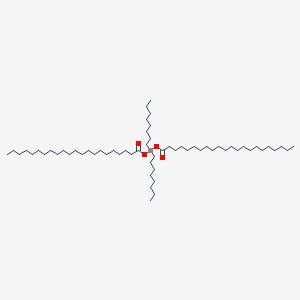

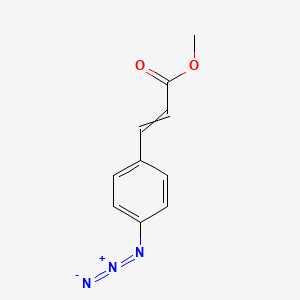
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
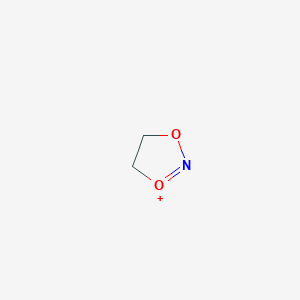
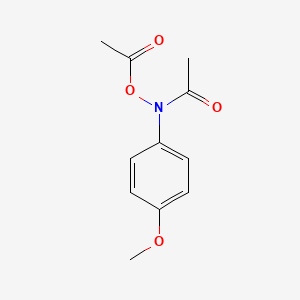
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
